2,6-diamino-4-(2,5-dimethylthiophen-3-yl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-Diamino-4-(2,5-dimethylthiophen-3-yl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino groups and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2,5-dimethylthiophen-3-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiopyran Ring: This could involve a cyclization reaction starting from a suitable precursor.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of the Thiophene Moiety: This could be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiopyran or thiophene rings.
Reduction: Reduction reactions could modify the nitrile groups to amines or other functional groups.
Substitution: The amino groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or other electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent due to its unique structure.
Biological Probes: Use in studying biological pathways or as a marker in imaging studies.
Industry
Dyes and Pigments: Possible applications in the production of specialized dyes.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings.
Thiophene Derivatives: Compounds featuring thiophene moieties.
Uniqueness
The unique combination of a thiopyran ring with a thiophene moiety and multiple functional groups (amino and nitrile) distinguishes this compound from others. This structural uniqueness could confer specific properties and activities not seen in other compounds.
Properties
IUPAC Name |
2,6-diamino-4-(2,5-dimethylthiophen-3-yl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-6-3-8(7(2)18-6)11-9(4-14)12(16)19-13(17)10(11)5-15/h3,11H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYDSAQTXHCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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